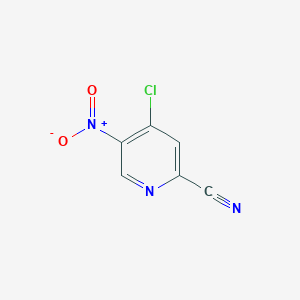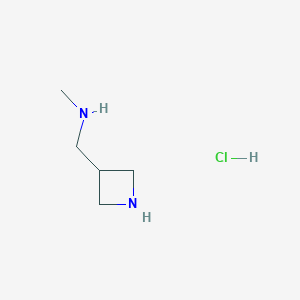![molecular formula C14H8N2O B13646879 2-Phenylbenzo[d]oxazole-6-carbonitrile](/img/structure/B13646879.png)
2-Phenylbenzo[d]oxazole-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylbenzo[d]oxazole-6-carbonitrile is a heterocyclic compound with the molecular formula C₁₄H₈N₂O and a molecular weight of 220.23 g/mol . This compound is characterized by a benzoxazole ring fused with a phenyl group and a nitrile group at the 6-position. It is known for its applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylbenzo[d]oxazole-6-carbonitrile typically involves the cyclization of 2-aminophenol derivatives with appropriate nitrile-containing reagents. One common method is the oxidative cyclization of 2-aminophenols with nitriles under catalytic conditions . The reaction is often carried out in the presence of oxidizing agents such as di-tert-butyl peroxide and solvents like xylene to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include techniques such as recrystallization and chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylbenzo[d]oxazole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring or the phenyl group.
Common Reagents and Conditions:
Oxidation: Di-tert-butyl peroxide in xylene.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products:
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Phenylbenzo[d]oxazole-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its structural similarity to bioactive molecules.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-Phenylbenzo[d]oxazole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
2-Phenylbenzoxazole: Lacks the nitrile group, leading to different reactivity and applications.
2-Phenylbenzothiazole: Contains a sulfur atom instead of oxygen, resulting in distinct chemical properties.
2-Aminobenzoxazole: Contains an amino group, making it more reactive in certain chemical reactions.
Uniqueness: 2-Phenylbenzo[d]oxazole-6-carbonitrile is unique due to the presence of both the benzoxazole ring and the nitrile group, which confer specific chemical reactivity and potential biological activities. Its structural features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H8N2O |
|---|---|
Molecular Weight |
220.23 g/mol |
IUPAC Name |
2-phenyl-1,3-benzoxazole-6-carbonitrile |
InChI |
InChI=1S/C14H8N2O/c15-9-10-6-7-12-13(8-10)17-14(16-12)11-4-2-1-3-5-11/h1-8H |
InChI Key |
FTXHPGOKUAJPFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]propanoic acid](/img/structure/B13646816.png)






![Trimethyl(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)silane](/img/structure/B13646853.png)

